molecular formula C14H13BrN2O2 B3009130 2-bromo-4-nitro-N-phenethylaniline CAS No. 477856-50-1

2-bromo-4-nitro-N-phenethylaniline

Cat. No.: B3009130
CAS No.: 477856-50-1
M. Wt: 321.174
InChI Key: LOECHHCMYRUQIB-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-N-phenethylaniline is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol It is a derivative of aniline, where the aniline ring is substituted with bromine and nitro groups at the 2 and 4 positions, respectively, and an N-phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-nitro-N-phenethylaniline typically involves the nitration of 2-bromoaniline followed by a coupling reaction with phenethylamine. The nitration step introduces the nitro group at the 4-position of the brominated aniline. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-N-phenethylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-nitro-N-phenethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-nitro-N-phenethylaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-nitro-N-phenethylaniline is unique due to the presence of both bromine and nitro groups on the aniline ring, combined with the N-phenethyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .

Properties

IUPAC Name

2-bromo-4-nitro-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-13-10-12(17(18)19)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOECHHCMYRUQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320166
Record name 2-bromo-4-nitro-N-(2-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477856-50-1
Record name 2-bromo-4-nitro-N-(2-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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